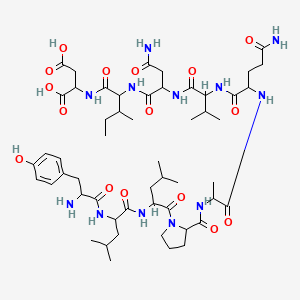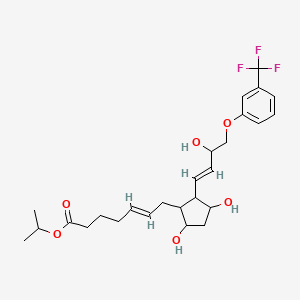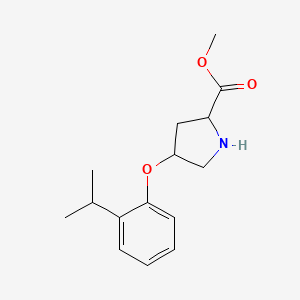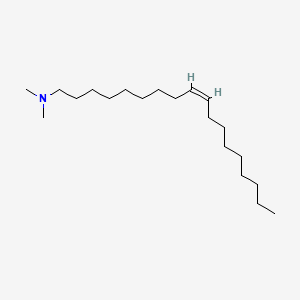
Oleyldimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleyldimethylamine can be synthesized through the reaction of oleyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
C18H35Cl+(CH3)2NH→C20H41N+HCl
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using hydrogen peroxide in an aqueous or alcoholic medium.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol or water.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Depending on the nucleophile used, products can include alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Oleyldimethylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of oleyldimethylamine primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic dimethylamine group interacts with aqueous environments. This dual interaction allows this compound to reduce surface tension and form micelles or vesicles. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Comparación Con Compuestos Similares
Lauryldimethylamine oxide: Similar in structure but with a shorter alkyl chain (C12).
Myristamine oxide: Another similar compound with a C14 alkyl chain, used in similar applications as oleyldimethylamine.
Uniqueness: this compound’s longer alkyl chain (C18) provides it with unique properties such as higher hydrophobicity and better ability to form stable micelles and vesicles compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties and stability .
Propiedades
Número CAS |
14727-68-5 |
|---|---|
Fórmula molecular |
C20H41N |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
(Z)-N,N-dimethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
Clave InChI |
DCNHQNGFLVPROM-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
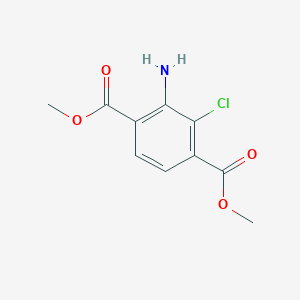


![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
